molecular formula C17H19NOS B5818546 N-benzyl-2-[(2-methylbenzyl)thio]acetamide

N-benzyl-2-[(2-methylbenzyl)thio]acetamide

Cat. No. B5818546
M. Wt: 285.4 g/mol
InChI Key: MDLMYXJWJAKLGV-UHFFFAOYSA-N
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Description

N-benzyl-2-[(2-methylbenzyl)thio]acetamide, also known as BMA-10, is a chemical compound that belongs to the class of thioamides. It has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience. In

Scientific Research Applications

N-benzyl-2-[(2-methylbenzyl)thio]acetamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-benzyl-2-[(2-methylbenzyl)thio]acetamide has also been studied for its potential use as a tool in the study of synaptic transmission and plasticity.

Mechanism of Action

The exact mechanism of action of N-benzyl-2-[(2-methylbenzyl)thio]acetamide is not fully understood, but it is thought to act on the GABAergic system in the brain. It has been shown to enhance GABAergic transmission, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
N-benzyl-2-[(2-methylbenzyl)thio]acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the expression of GABA receptors in the brain, which may contribute to its neuroprotective effects. N-benzyl-2-[(2-methylbenzyl)thio]acetamide has also been shown to increase the activity of antioxidant enzymes, which may help to protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

N-benzyl-2-[(2-methylbenzyl)thio]acetamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and is stable under a wide range of conditions. However, N-benzyl-2-[(2-methylbenzyl)thio]acetamide is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, N-benzyl-2-[(2-methylbenzyl)thio]acetamide has not been extensively studied in vivo, so its effects in living organisms are not well understood.

Future Directions

There are a number of potential future directions for research on N-benzyl-2-[(2-methylbenzyl)thio]acetamide. One area of interest is the potential use of N-benzyl-2-[(2-methylbenzyl)thio]acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of N-benzyl-2-[(2-methylbenzyl)thio]acetamide, and to explore its effects in vivo. Finally, N-benzyl-2-[(2-methylbenzyl)thio]acetamide may be useful as a tool in the study of synaptic transmission and plasticity, and further research in this area is warranted.
In conclusion, N-benzyl-2-[(2-methylbenzyl)thio]acetamide is a thioamide compound with potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of N-benzyl-2-[(2-methylbenzyl)thio]acetamide, and to explore its potential applications in the study of synaptic transmission and plasticity.

Synthesis Methods

The synthesis of N-benzyl-2-[(2-methylbenzyl)thio]acetamide involves the reaction of benzylamine with 2-methylbenzyl isothiocyanate in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting thioamide is then purified using chromatography techniques. The yield of the synthesis is typically around 50%.

properties

IUPAC Name

N-benzyl-2-[(2-methylphenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NOS/c1-14-7-5-6-10-16(14)12-20-13-17(19)18-11-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLMYXJWJAKLGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSCC(=O)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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